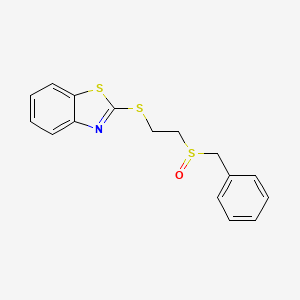![molecular formula C28H31N3O2 B4072016 N-(butan-2-yl)-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide](/img/structure/B4072016.png)
N-(butan-2-yl)-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide
描述
N-(butan-2-yl)-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core, a dihydroisoquinoline moiety, and a butyl side chain, making it a unique structure with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide typically involves multi-step organic reactions. One common approach is:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-aminobenzoic acid with butan-2-amine under acidic conditions to form N-(butan-2-yl)benzamide.
Introduction of the Dihydroisoquinoline Moiety: The dihydroisoquinoline moiety can be introduced by reacting 3,4-dihydroisoquinoline with 4-bromomethylbenzoyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the N-(butan-2-yl)benzamide with the dihydroisoquinoline derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide core, potentially forming amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry:
- Potential applications in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
N-(butan-2-yl)-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide: can be compared with other benzamide derivatives and dihydroisoquinoline-containing compounds.
Uniqueness:
- The combination of a benzamide core, dihydroisoquinoline moiety, and butyl side chain makes this compound unique in terms of its chemical structure and potential applications.
- Compared to other benzamide derivatives, this compound may exhibit distinct biological activities due to the presence of the dihydroisoquinoline moiety.
相似化合物的比较
- N-(butan-2-yl)benzamide
- 3,4-dihydroisoquinoline derivatives
- Other benzamide derivatives with various substituents
属性
IUPAC Name |
N-butan-2-yl-2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O2/c1-3-20(2)29-28(33)25-10-6-7-11-26(25)30-27(32)23-14-12-21(13-15-23)18-31-17-16-22-8-4-5-9-24(22)19-31/h4-15,20H,3,16-19H2,1-2H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZJPXVHFDBUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-cyclopentyl-4-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4071936.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-N-(4-methylphenyl)acetamide](/img/structure/B4071938.png)
![4-[(3-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4071949.png)
![4-({[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4071953.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazole-2-carboxamide](/img/structure/B4071965.png)
![4-(4-chlorophenyl)-2-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4071973.png)
![4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-[(DIETHYLAMINO)SULFONYL]BENZOATE](/img/structure/B4071983.png)
![4-(butan-2-yloxy)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4071984.png)

![2-(4-Tert-butylphenyl)sulfonyl-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4071994.png)
![N-butan-2-yl-2-[[2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetyl]amino]benzamide](/img/structure/B4071999.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4072005.png)
![5,6-dimethyl-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4072022.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4072042.png)
